Fmoc-D-cis-hyp-OH
Overview
Description
Fmoc-D-cis-Hyp-OH is a biochemical compound that falls under the category of proline derivatives . It is an amino acid derivative used in chemical synthesis and peptide chemistry .
Synthesis Analysis
This compound is used as a building block for the introduction of hydroxyproline amino-acid residues by Fmoc SPPS . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Molecular Structure Analysis
The molecular formula of this compound is C20H19NO5 . It has a molecular weight of 353.38 . The molecule contains a total of 48 bonds, including 29 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 2 hydroxyl groups .
Chemical Reactions Analysis
This compound is used in Fmoc solid-phase peptide synthesis . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 595.5±50.0 °C at 760 mmHg, and a flash point of 314.0±30.1 °C . Its exact mass is 353.126312 . The compound should be stored at a temperature of 2-8°C .
Scientific Research Applications
Hydroxyproline Analysis in Muscle
A study by Smith and Judge (1991) developed an HPLC method using FMOC for determining hydroxyproline in muscle hydrolyzates, which is significant for meat science.
Collagen Model Peptides
Erdmann and Wennemers (2009) synthesized a tripeptidic building block using Fmoc-Pro-Hyp(TBDPS)-Gly-OH for preparing collagen model peptides, showing its utility in peptide synthesis (Erdmann & Wennemers, 2009).
Non-destructive Analysis of Historic Papers
Cséfalvayová et al. (2010) utilized FMOC for the quantitative analysis of gelatine in historic papers, contributing to cultural heritage preservation (Cséfalvayová et al., 2010).
Synthesis of Heterotrimeric Collagen Peptides
Ottl, Musiol, and Moroder (1999) demonstrated the synthesis of collagen-type peptides using Fmoc-Gly-Pro-Hyp(tBu)-OH and Fmoc-Pro-Hyp-Gly-OH, aiding in the understanding of collagen structure and function (Ottl et al., 1999).
Antibacterial Composite Materials
Schnaider et al. (2019) explored the use of Fmoc-decorated self-assembling building blocks, including Fmoc-pentafluoro-l-phenylalanine-OH, for antibacterial and anti-inflammatory purposes in biomedical materials (Schnaider et al., 2019).
HIV-1 Protease Inhibition
Strom et al. (2015) synthesized a series of peptides including Fmoc-Phe(4-aza-C60)-OH for the inhibition of HIV-1 protease, demonstrating its potential in therapeutic applications (Strom et al., 2015).
Supramolecular Gels Based on Amino Acids
Croitoriu et al. (2021) investigated supramolecular hydrogels based on FMOC-functionalized amino acids, focusing on their antimicrobial activity, which is relevant to biomedical applications (Croitoriu et al., 2021).
Mechanism of Action
Target of Action
Fmoc-D-cis-hyp-OH is a derivative of the amino acid proline . The primary target of this compound is the amine group of other molecules, where it acts as a protecting group .
Mode of Action
The Fmoc (Fluorenylmethyloxycarbonyl) group in this compound is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) process .
Result of Action
The use of this compound allows for the successful synthesis of peptides, including ones of significant size and complexity . It enables the formation of peptide bonds without unwanted side reactions, contributing to the overall yield and purity of the synthesized peptide.
Action Environment
The action of this compound is influenced by several environmental factors. It is stable under acidic conditions but is removed under basic conditions . The compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It should be stored in closed vessels at a temperature of 2-8°C .
Safety and Hazards
Fmoc-D-cis-Hyp-OH is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If inhaled, remove to fresh air . If ingested, wash out mouth with copious amounts of water for at least 15 minutes .
Future Directions
Biochemical Analysis
Biochemical Properties
Fmoc-D-cis-hyp-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. One of the primary enzymes it interacts with is the fluorenylmethyloxycarbonyl chloride, which facilitates the protection of the amino group during peptide synthesis . This interaction is essential for the stability and integrity of the peptide chain, ensuring that the desired sequence is accurately synthesized.
Cellular Effects
The effects of this compound on cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in protein synthesis and degradation . Additionally, it can alter cellular metabolism by influencing the activity of enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, preventing them from catalyzing their respective reactions . This inhibition can lead to changes in gene expression, as the activity of transcription factors and other regulatory proteins is modulated. Furthermore, this compound can activate certain enzymes, enhancing their catalytic activity and promoting specific biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by various factors, including temperature, pH, and the presence of other chemicals . Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote the synthesis of specific proteins . At high doses, this compound can have toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, where a certain dosage level must be reached before significant changes in cellular function are observed.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes involved in these pathways . This modulation can lead to changes in the levels of metabolites, affecting overall cellular metabolism. Additionally, this compound can interact with cofactors, enhancing or inhibiting their activity and further influencing metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization within the cell. Binding proteins can also influence the distribution of this compound, affecting its accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These signals ensure that this compound reaches its intended site of action, where it can exert its effects on cellular processes. The localization of this compound can also influence its stability and activity, as different cellular environments can affect its chemical properties.
properties
IUPAC Name |
(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUUPUICWUFXPM-KZULUSFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428481 | |
Record name | (4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
214852-45-6 | |
Record name | (4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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